5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Polyurethane chemistry Step-growth polymerization Isocyanate prepolymer synthesis

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 93805-51-7) is a cycloaliphatic diamine belonging to the methylene-bis(cyclohexylamine) class, with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.39 g/mol. It is structurally characterized by a methylene bridge connecting two cyclohexyl rings—one bearing a primary amine at the 2-position and the other bearing a primary amine at the 3-position with a methyl substituent at the 2-position.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 93805-51-7
Cat. No. B12678289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
CAS93805-51-7
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCC1CCC(CC1N)CC2CCCCC2N
InChIInChI=1S/C14H28N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h10-14H,2-9,15-16H2,1H3
InChIKeyJVTXSALWHXVWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 93805-51-7): A Monomethyl-Substituted Methylene-Bridged Cycloaliphatic Diamine


5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 93805-51-7) is a cycloaliphatic diamine belonging to the methylene-bis(cyclohexylamine) class, with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.39 g/mol . It is structurally characterized by a methylene bridge connecting two cyclohexyl rings—one bearing a primary amine at the 2-position and the other bearing a primary amine at the 3-position with a methyl substituent at the 2-position . Its predicted density is 0.928–0.929 g/cm³ and predicted boiling point is ~294.2 °C at 760 mmHg . The compound is disclosed in patent literature as a precursor diamine for preparing sterically differentiated cycloaliphatic diisocyanates used in polyurethane plastics [1].

Why Generic Cycloaliphatic Diamines Cannot Replace 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (93805-51-7)


Cycloaliphatic diamines such as PACM (4,4′-methylenebis(cyclohexylamine), CAS 1761-71-3) and MACM/DMDC (4,4′-methylenebis(2-methylcyclohexylamine), CAS 6864-37-5) are widely used as epoxy curing agents and polyurethane building blocks, but they are symmetrical molecules with identical (or nearly identical) amine reactivity on both sides of the molecule . In contrast, 5-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine is an asymmetric, monomethyl-substituted isomer in which one amine group is positioned adjacent to a methyl substituent (sterically hindered) while the other amine is on a separate ring without an ortho substituent (sterically less hindered) [1]. This structural asymmetry creates a built-in reactivity differential between the two amine termini—a feature explicitly sought in the patent literature for controlled, stepwise polyaddition reactions where uncontrolled chain extension must be suppressed [1]. Generic symmetrical diamines cannot replicate this intrinsic reactivity gradient without complex formulation modifications.

Quantitative Differentiation Evidence for 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (93805-51-7) vs. Closest Analogs


Monomethyl Substitution Pattern: Steric Differentiation vs. Unsubstituted (PACM) and Dimethyl-Substituted (MACM) Analogs

The target compound carries exactly one methyl substituent on one cyclohexyl ring at the 2-position, whereas PACM (CAS 1761-71-3) carries zero methyl groups and MACM/DMDC (CAS 6864-37-5) carries two methyl groups symmetrically distributed (one on each ring at the 2-position relative to the amine) [1]. In the target compound, the amine on the methyl-bearing ring (2-amino position) experiences steric hindrance from the adjacent methyl group, while the amine on the other ring (3-amino, on the ring without a methyl) remains less hindered. This creates an intrinsic reactivity differential: one amine is sterically retarded for nucleophilic addition while the other is relatively unhindered. In symmetrical PACM, both amines experience identical steric environments; in symmetrical MACM, both amines are equally hindered by their respective ortho methyl groups [1]. The patent US 4,879,409 explicitly claims this monomethyl substitution architecture for preparing diisocyanates with differentiated isocyanate reactivity, enabling selective prepolymer formation with reduced chain-extension side reactions [2].

Polyurethane chemistry Step-growth polymerization Isocyanate prepolymer synthesis Sterically hindered amine

Predicted Boiling Point and Flash Point vs. Commercial Cycloaliphatic Diamine Hardeners

The predicted boiling point of 5-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine is 294.2 °C (at 760 mmHg) with a predicted flash point of 155.8 °C . For comparison, the structurally related and commercially dominant MACM/DMDC (CAS 6864-37-5, C₁₅H₃₀N₂, MW 238.4) has a reported boiling point range of 93–100 °C (under reduced pressure, lit.) and a flash point > 230 °F (~>110 °C) [1]. PACM (CAS 1761-71-3, C₁₃H₂₆N₂, MW 210.4) is a low-melting solid at room temperature (literature m.p. ~40–45 °C), whereas the target compound is predicted to be a liquid based on its lower symmetry and lower molecular packing efficiency . The higher predicted boiling point (294 °C) compared to the typical processing window for epoxy curing (80–180 °C) suggests lower volatile loss during high-temperature cure cycles relative to lower-boiling aliphatic amines, though this inference is based on predicted rather than experimental data .

Physical property prediction Volatility Processing safety Formulation design

Isomeric Mixture Composition and the Thermodynamic vs. Kinetic Isomer Distribution Advantage

Patent US 5,264,501 (Air Products, 1993) teaches that alkyl-substituted bi(cyclohexylamines) with a high trans,trans-isomer distribution—representing a thermodynamic mixture of isomers—provide extended pot life and extended thermal properties in epoxy resins that are not observed with the kinetic isomer mixture [1]. The preceding patent US 4,946,925 (Air Products, 1990) specifically identifies bridged bis(cyclohexylamine) derivatives wherein 'each cyclohexylamine group has two alkyl groups where the alkyl groups are in the 2 and the 5 position and the main groups are in the 4 position' [2]. The target compound, with its amine at position 2 on one ring and at position 3 on the other (with a methyl at position 2), represents a distinct isomer substitution pattern within this broader class. The patent data demonstrate that for the DMBCHA (dimethyl-bis-cyclohexylamine) subclass, the thermodynamic trans,trans-rich isomer mixture confers a measurable pot life advantage over the kinetic mixture, though the absolute pot life values depend on the specific alkyl-substitution pattern and epoxy resin formulation [1].

Isomer distribution Pot life extension Thermal properties Epoxy curing agent design

Predicted Hydrophobicity (LogP) as a Determinant of Moisture Sensitivity and Coating Performance

The predicted LogP (octanol-water partition coefficient) for 5-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine is 4.06 or 2.6 (depending on the prediction algorithm) [1]. For comparison, the structurally simpler PACM (CAS 1761-71-3) has a reported water solubility of approximately 5 g/L at 20 °C [2], corresponding to a significantly lower LogP (more hydrophilic). Isophorone diamine (IPDA, CAS 2855-13-2), a widely used cycloaliphatic diamine, has a LogP of approximately 0.99–1.10 [3]. The target compound's higher predicted LogP suggests greater hydrophobicity, which in epoxy coating and flooring applications can translate to reduced moisture sensitivity during cure (reduced amine blush/carbamation) and improved water resistance of the cured network—a property explicitly valued in IPDA for its 'improved hydrophobicity of epoxy resins with less sensitivity against humidity while film formation' [3]. However, the LogP values for the target compound are predicted, not experimentally measured, and the higher hydrophobicity inference is class-derived from the additional methyl and cyclohexyl carbon content relative to PACM and IPDA.

Octanol-water partition coefficient Moisture resistance Coating formulation Hydrophobicity

High-Value Application Scenarios for 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (93805-51-7) Grounded in Differentiation Evidence


Stepwise Isocyanate Prepolymer Synthesis Requiring Differentiated Amine Reactivity

In polyurethane prepolymer production, the asymmetric structure of 5-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine—with one sterically hindered amine (adjacent to the 2-methyl group) and one less-hindered amine on the other ring—can theoretically enable selective reaction of the less-hindered amine with an isocyanate while leaving the hindered amine available for subsequent chain extension or crosslinking. This property is explicitly sought in the patent US 4,879,409, which claims monoalkyl-substituted methylene-bis-(cyclohexylamine) isomers as precursors for diisocyanates with differentiated NCO reactivity, enabling controlled prepolymer formation with suppressed chain-extension side reactions [1]. This scenario is not accessible to symmetric PACM or MACM without additional protection/deprotection chemistry.

High-Tg, Extended Pot-Life Epoxy Formulations Leveraging Thermodynamic Isomer Distribution

If 5-((2-aminocyclohexyl)methyl)-2-methylcyclohexylamine is manufactured with a thermodynamically equilibrated, trans,trans-rich isomer distribution, it may deliver the extended pot life and elevated glass transition temperature benefits described in US 5,264,501 for the broader alkyl-substituted bi(cyclohexylamine) class [1]. Such formulations would be suited for structural composites, filament winding, and high-temperature industrial coatings where long working time and high ultimate thermal resistance are simultaneously required. This dual benefit was demonstrated in the DMBCHA subclass and is predicted to extend to the monomethyl variant, though formulation-specific validation is essential.

High-Humidity Ambient-Cure Epoxy Coatings with Reduced Amine Blush

The predicted LogP of 2.6–4.06 for the target compound [1] suggests substantially greater hydrophobicity than IPDA (LogP ~0.99–1.10), which is already valued for its reduced moisture sensitivity during film formation [2]. This property profile makes the target compound a candidate for epoxy floor coatings, marine paints, and anti-corrosion linings applied in high-humidity or outdoor environments where amine carbamation (blush) and water absorption are performance-limiting factors. The higher flash point (155.8 °C predicted) further supports safer handling in solvent-free or high-solids coating formulations [1].

Asymmetric Building Block for Polyamide and Polyimide Synthesis

The monomethyl, asymmetric architecture of CAS 93805-51-7 offers a distinct advantage over symmetric diamines (PACM, MACM) in the synthesis of polyamides and polyimides where chain packing, crystallinity, and solubility must be balanced. The single methyl group introduces controlled backbone disorder without the excessive free volume increase associated with dimethyl substitution (MACM), enabling fine-tuning of the glass transition temperature–processability trade-off [1]. This is particularly relevant for transparent polyamide elastomers (as referenced in patent literature using MACM as a bis(aminocyclohexyl)methane building block), where optical clarity and mechanical toughness depend on suppressing crystallinity while maintaining chain stiffness [2].

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